2-cyclohexyl-N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)acetamide
Description
Properties
IUPAC Name |
2-cyclohexyl-N-[5-cyclopropyl-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c28-20(12-14-6-2-1-3-7-14)24-19-13-18(15-10-11-15)26-27(19)22-23-17-9-5-4-8-16(17)21(29)25-22/h13-15H,1-12H2,(H,24,28)(H,23,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXBYTBLRPXAKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC(=NN2C3=NC4=C(CCCC4)C(=O)N3)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclohexyl-N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C23H30N4O
- Molecular Weight : 398.52 g/mol
The structure features a cyclohexyl group and a cyclopropyl moiety linked to a quinazoline derivative, which is known for various biological activities.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, notably:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of quinazoline possess antimicrobial properties. The presence of the pyrazole and quinazoline rings may enhance this activity against various bacterial strains.
- Anticancer Properties : Compounds similar to 2-cyclohexyl-N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)acetamide have been investigated for their ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells.
- Anti-inflammatory Effects : Some studies suggest that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in disease pathways.
- Receptor Modulation : It could interact with various receptors (e.g., G-protein coupled receptors), influencing cellular signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Studies
-
Antimicrobial Study :
- A study conducted on various quinazoline derivatives demonstrated that modifications to the structure significantly enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The specific derivative containing the cyclohexyl and cyclopropyl groups showed promising results in vitro.
-
Cancer Cell Proliferation :
- In vitro experiments on human cancer cell lines revealed that the compound inhibited cell growth by inducing apoptosis through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
-
Inflammatory Response :
- Animal models of inflammation treated with the compound showed reduced swelling and pain behaviors compared to controls. Histological examination indicated decreased infiltration of inflammatory cells in treated tissues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the acetamide class, which is widely studied for pharmaceutical and agrochemical applications. Below is a comparative analysis with structurally related derivatives (Table 1) and a discussion of key functional and structural distinctions.
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Structural Differences and Implications
Heterocyclic Core Variations: The target compound contains a pyrazole-quinazolinone hybrid system, which is absent in simpler derivatives like 2-cyclohexyl-N-(4H-1,2,4-triazol-4-yl)acetamide. The cyclopropyl group on the pyrazole ring introduces steric constraints that may affect conformational flexibility and metabolic stability relative to ethyl or methyl substituents in other derivatives .
Hydrogen-Bonding Networks: The hexahydroquinazolinone moiety provides multiple hydrogen-bonding acceptors (carbonyl and NH groups), enabling stronger interactions with biological targets compared to benzodioxole or trifluoroacetamide derivatives. Etter’s graph-set analysis predicts that such networks enhance crystallinity and thermal stability, as observed in kinase inhibitor co-crystals.
Lumping Strategy and Reactivity :
- Compounds like the target molecule and N-cyclopropyl-2H-1,3-benzodioxole-5-carboxamide share acetamide backbones but differ in substituent reactivity. The lumping strategy groups them based on shared hydrolysis pathways (amide bond cleavage) but distinguishes their degradation products due to divergent heterocyclic systems.
Pharmacokinetic and Toxicological Profiles
- Solubility and Bioavailability : The target compound’s high molecular weight (422.53 g/mol) and hydrophobic cyclohexyl/cyclopropyl groups likely reduce aqueous solubility compared to smaller analogs like N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2,2-trifluoroacetamide (243.20 g/mol). This necessitates formulation optimization for in vivo efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
